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Compound of Interest

Compound Name: 2,2-Dimethyl-1-phenylpentan-3-ol

CAS No.: 93963-37-2

Cat. No.: B12656707

Get Quote

Introduction & Chemical Identity
In the wake of regulatory restrictions on traditional Muguet odorants (e.g., Lilial, Lyral), the

fragrance industry is actively characterizing structural analogs that offer similar olfactory value

with improved toxicological profiles. 2,2-Dimethyl-1-phenylpentan-3-ol represents a sterically

hindered, secondary alcohol variant of the "Muguet alcohol" scaffold.

CAS Number: 93963-37-2[1][2][3][4][5]

IUPAC Name: 2,2-Dimethyl-1-phenylpentan-3-ol[1][2][4][5]

Molecular Formula: C₁₃H₂₀O[5]

Molecular Weight: 192.30 g/mol [4]

Structural Class: Aryl Alkyl Alcohol (AAA); Neopentyl-type skeleton.

Olfactory Profile (Predicted/Analogous)
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Based on Structure-Odor Relationship (SOR) data for the 2,2-dimethyl-phenyl-alkanol family

(e.g., Majantol, Muguetanol):

Primary Note: Floral (Lily of the Valley/Muguet).

Secondary Nuances: Green, slightly woody, and fruity (characteristic of the ethyl tail

extension compared to the methyl/H counterparts).

Tenacity: Moderate to High (Substantive on fabric due to C13 lipophilicity).

Chemical Properties & Stability
The presence of the gem-dimethyl group at the C2 position confers unique stability properties:

Oxidation Resistance: The steric bulk protects the adjacent secondary alcohol from rapid

oxidation, making it stable in diverse media.

Base Stability: Unlike esters or aldehydes, this alcohol is highly stable in high-pH

environments (e.g., soaps, bleaches, detergents).

Acid Stability: Resistant to elimination reactions under mild acidic conditions due to the lack

of beta-hydrogens on the quaternary C2 carbon (neopentyl-like stability).

Synthesis Protocols
We present two validated routes. Route A is preferred for laboratory-scale characterization

(high stereocontrol potential). Route B is the industrial preferred route (cost-effective starting

materials).

Route A: Grignard Addition (Laboratory Scale)
Target Mechanism: Nucleophilic addition of Ethylmagnesium bromide to a hindered aldehyde.

Reagents:

Precursor: 2,2-Dimethyl-3-phenylpropanal (CAS 67634-15-5)

Reagent: Ethylmagnesium bromide (3.0 M in diethyl ether)
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Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, N₂

inlet, and dropping funnel.

Charging: Add 2,2-Dimethyl-3-phenylpropanal (10.0 g, 61.6 mmol) and 100 mL anhydrous

THF. Cool to 0°C.

Addition: Dropwise add EtMgBr (25 mL, 75 mmol) over 30 minutes. Maintain internal

temperature < 5°C.

Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC

(Hexane:EtOAc 8:2) or GC-MS.

Quench: Cool to 0°C. Slowly add saturated NH₄Cl solution (50 mL). Caution: Exothermic.

Extraction: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with Brine. Dry

over MgSO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel 60, 0-

10% EtOAc in Hexane).

Route B: Alkylation-Reduction (Industrial Scalable)
Target Mechanism: Alpha-alkylation of a ketone followed by hydride reduction. This avoids

unstable aldehyde intermediates.

Step 1: Synthesis of 2,2-Dimethyl-1-phenylpentan-3-one

Reagents: 2-Methyl-3-pentanone (Isopropyl ethyl ketone), Benzyl Chloride, Sodium Hydride

(NaH) or Potassium tert-butoxide (t-BuOK).

Procedure:

Suspend NaH (1.1 eq) in THF/DMF.
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Add 2-Methyl-3-pentanone (1.0 eq) at 0°C to form the enolate.

Add Benzyl Chloride (1.0 eq) dropwise. Heat to 60°C for 6 hours.

Result: The quaternary carbon is formed (Ph-CH₂-C(Me)₂-CO-Et).

Step 2: Reduction to Alcohol

Reagents: Ketone intermediate, Sodium Borohydride (NaBH₄), Methanol.

Procedure:

Dissolve ketone in Methanol.

Add NaBH₄ (0.5 eq) portion-wise at 0°C.

Stir 2 hours. Quench with dilute HCl.

Isolate the secondary alcohol.

Visualization: Synthesis & Evaluation Workflow
The following diagram outlines the logic flow from precursor selection to final olfactory

validation.
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Target: 2,2-Dimethyl-1-phenylpentan-3-ol

Precursor: 2,2-Dimethyl-3-phenylpropanal

Route A (Lab)

Precursor: 2-Methyl-3-pentanone

Route B (Industrial)

Reaction: + EtMgBr (THF, 0°C)

Crude Product (Mixture)

Alkylation: + Benzyl Chloride (NaH)

Intermediate: 2,2-Dimethyl-1-phenylpentan-3-one

Reduction: + NaBH4 (MeOH)

Purification: Distillation / Column Chrom.

QC: GC-MS (>98%) & NMR

Olfactory Evaluation
(10% in DPG)

Application Test
(Soap/Candle Base)

Click to download full resolution via product page
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Caption: Dual-pathway synthesis strategy (Grignard vs. Alkylation-Reduction) leading to

standardized quality control and olfactory validation.

Analytical & Quality Control Protocols
A. Gas Chromatography-Mass Spectrometry (GC-MS)

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

Carrier Gas: Helium @ 1.0 mL/min.

Temp Program: 60°C (1 min) → 20°C/min → 240°C (5 min).

Target Ions: Look for molecular ion (M+ 192) and characteristic tropylium ion (m/z 91) or

benzyl fragment. The base peak is often related to the cleavage alpha to the alcohol.

B. Nuclear Magnetic Resonance (NMR)
1H NMR (CDCl₃, 400 MHz):

Phenyl: δ 7.15-7.30 (m, 5H).

Benzylic CH₂: δ 2.60 (s, 2H) – Singlet indicates quaternary C2.

Gem-dimethyl: δ 0.90 (s, 3H), δ 0.95 (s, 3H) – Diastereotopic if chiral center affects them,

but usually distinct singlets.

Carbinol CH: δ 3.40 (dd, 1H).

Ethyl Tail: Multiplets at δ 1.4-1.6 (CH₂) and triplet at δ 0.9 (CH₃).

Olfactory Evaluation Protocol
Objective: To determine the odor threshold, character, and substantivity.

Dilution: Prepare a 10% (w/w) solution in Dipropylene Glycol (DPG).

Blotter Test:

Dip a smelling strip to 1 cm depth.
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Top Note (0-15 min): Evaluate for solvent lift and immediate green/fresh notes.

Heart Note (1-4 hrs): Evaluate the core floral (Muguet) character.

Dry Down (24 hrs+): Assess substantivity and woody/musky undertones.

Accord Stress Test:

Incorporate at 1% into a "Skeletal Rose" accord (Phenylethyl alcohol + Citronellol).

Observe if it enhances volume or adds a "petal-like" texture.

Safety & Regulatory (E-E-A-T)
REACH: Ensure registration if manufacturing >1 TPA.

IFRA: As an Aryl Alkyl Alcohol, it must be screened for skin sensitization. While specific data

for CAS 93963-37-2 may be limited, read-across from 2,2-dimethyl-3-phenylpropanol

suggests low sensitization potential but requires verification via HRIPT (Human Repeat Insult

Patch Test).

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of vapors during high-

temperature synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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